Enhanced Thermal Stabilization of Coiled-Coil Peptides Compared to L-Leucine and Trifluoroleucine
In a direct biophysical comparison, the substitution of L-leucine (Leu) with (2S,4S)-homoisoleucine (Hil) in a model coiled-coil peptide (A1) resulted in a quantifiable increase in the thermal denaturation temperature (Tm). The magnitude of this stabilization was found to be greater than that achieved by substituting Leu with the fluorinated analog (2S,4R)-trifluoroleucine (Tfl) [1].
| Evidence Dimension | Thermal stabilization of coiled-coil peptide (ΔTm relative to Leu) |
|---|---|
| Target Compound Data | Stabilization greater than Tfl |
| Comparator Or Baseline | (2S,4R)-Trifluoroleucine (Tfl) |
| Quantified Difference | ΔTm(Hil) > ΔTm(Tfl) |
| Conditions | Coiled-coil peptide A1 in aqueous solution; substitution at heptad d-positions. |
Why This Matters
For researchers engineering stable peptides or protein therapeutics, this data indicates that Hil-hydrochloride provides a superior non-fluorinated option for enhancing structural robustness compared to a commonly used fluorinated surrogate.
- [1] Van Deventer JA, Fisk JD, Tirrell DA. Homoisoleucine: A Translationally Active Leucine Surrogate of Expanded Hydrophobic Surface Area. ChemBioChem. 2011;12(5):700-702. View Source
